3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-(4-phenylbutan-2-yl)propanamide
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Description
3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-(4-phenylbutan-2-yl)propanamide is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
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Biological Activity
The compound 3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-(4-phenylbutan-2-yl)propanamide is a synthetic derivative of quinazolinone known for its diverse biological activities. Quinazolinone derivatives are recognized for their potential in medicinal chemistry, particularly their anti-inflammatory, antibacterial, and anticancer properties. This article aims to summarize the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a quinazolinone core with a sulfanylidene group and a dioxolo ring. Its molecular formula is C23H26N4O6S2 with a molecular weight of 518.6 g/mol. The presence of various functional groups contributes to its biological activity.
1. Anti-inflammatory Activity
Research indicates that quinazolinone derivatives can exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The COX-2 inhibitory activity of related compounds has been documented to be substantial, suggesting that our compound may also possess similar properties.
Compound | COX-2 Inhibition (%) at 20 µM |
---|---|
Compound A | 47.1% |
Celecoxib | 80.1% |
Compound B | 27.72% |
This table illustrates the comparative COX-2 inhibition rates of various compounds, highlighting the potential efficacy of quinazolinone derivatives in managing inflammation .
2. Antibacterial Activity
Quinazolinone derivatives have also been investigated for their antibacterial properties. A study demonstrated that certain derivatives exhibited notable antibacterial effects against various strains of bacteria. Although specific data on the compound is limited, the structural characteristics suggest it may share similar antibacterial mechanisms.
3. Anticancer Potential
The anticancer activity of quinazolinone derivatives has been explored extensively. These compounds often target specific pathways involved in cancer cell proliferation and survival. For example, some studies have reported that quinazolinones can induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Case Study 1: Synthesis and Evaluation
A study synthesized several quinazolinone derivatives and evaluated their biological activities. Among these, certain compounds demonstrated significant inhibition of COX enzymes and showed promise as anti-inflammatory agents . The synthesis involved multi-step reactions starting from anthranilic acid and various aldehydes.
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis was conducted on related quinazolinone compounds to determine how modifications influence biological activity. The presence of specific substituents at the para position of the phenyl ring was found to enhance COX-2 selectivity and potency . This information is crucial for optimizing the design of new derivatives with improved therapeutic profiles.
Properties
IUPAC Name |
3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-14(7-8-15-5-3-2-4-6-15)23-20(26)9-10-25-21(27)16-11-18-19(29-13-28-18)12-17(16)24-22(25)30/h2-6,11-12,14H,7-10,13H2,1H3,(H,23,26)(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBYJZHAVXUQCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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